

Introduction: The Strategic Importance of 4-(Bromomethyl)quinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)quinoline

Cat. No.: B1600949

[Get Quote](#)

In the landscape of modern synthetic chemistry and drug discovery, the quinoline scaffold remains a cornerstone, celebrated for its prevalence in a wide array of biologically active compounds and pharmaceuticals.^[1] Within this class, **4-(Bromomethyl)quinoline** emerges not as an end product, but as a pivotal reactive intermediate. Its strategic value lies in the chemically labile bromomethyl group attached to the 4-position of the quinoline nucleus. This feature transforms the molecule into a potent electrophilic building block, enabling chemists to readily introduce the quinoline-4-methyl moiety into diverse molecular architectures. This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of **4-(Bromomethyl)quinoline**, from its fundamental properties and synthesis to its reactivity and critical role in the synthesis of complex target molecules.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in any experimental setting. **4-(Bromomethyl)quinoline** is identified by the CAS Number 5632-16-6.^{[2][3][4][5][6][7]}

The molecular structure consists of a quinoline ring system where a hydrogen atom on the methyl group of 4-methylquinoline (lepidine) has been substituted by a bromine atom. This "benzylic-like" bromide is highly activated towards nucleophilic substitution, which is the primary source of its synthetic utility.

Molecular Structure:

- IUPAC Name: **4-(bromomethyl)quinoline**[\[2\]](#)
- SMILES:C1=CC=C2C(=C1)C(=CC=N2)CBr[\[2\]](#)[\[3\]](#)
- InChI Key:QJQXVPCIRZUOIP-UHFFFAOYSA-N[\[2\]](#)[\[7\]](#)

The key physicochemical properties of **4-(Bromomethyl)quinoline** are summarized in the table below.

Property	Value	Source(s)
CAS Number	5632-16-6	[2] [3] [5]
Molecular Formula	<chem>C10H8BrN</chem>	[2] [3] [4]
Molecular Weight	222.08 g/mol	[2] [4] [5]
Appearance	White to off-white crystals/solid	[8]
Melting Point	88-91 °C (unstable)	[8]
Topological Polar Surface Area	12.9 Å ²	[2]
Complexity	149	[2]

Synthesis Protocol: Selective Bromination of 4-Methylquinoline

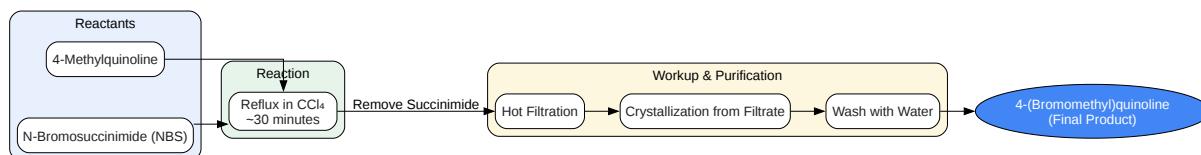
The most common and efficient laboratory-scale synthesis of **4-(Bromomethyl)quinoline** involves the selective free-radical bromination of the methyl group of 4-methylquinoline (lepidine). This reaction, a variation of the Wohl-Ziegler bromination, leverages N-Bromosuccinimide (NBS) as the bromine source.

Causality and Experimental Rationale

- Choice of Reagent (NBS): N-Bromosuccinimide is the reagent of choice for this transformation due to its ability to provide a low, constant concentration of elemental bromine (Br₂) in the reaction mixture. This is critical for promoting free-radical substitution at the

activated benzylic position while minimizing competitive electrophilic aromatic substitution on the quinoline ring.

- Reaction Conditions: The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl_4) under reflux.^[8] The heat and, often, the addition of a radical initiator (like AIBN or benzoyl peroxide, though not explicitly mentioned in all preparations) facilitate the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction. The benzylic C-H bonds of the 4-methyl group are significantly weaker than the aromatic C-H bonds, making them the preferential site for hydrogen abstraction by the bromine radical.


Detailed Experimental Protocol

This protocol is adapted from established literature procedures.^[8]

- Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-Bromosuccinimide (0.08 mol) in carbon tetrachloride (a suitable volume to ensure stirring).
- Addition of Substrate: While stirring, add 4-methylquinoline (lepidine) (0.1 mol) to the suspension.
- Reaction: Heat the mixture to 60 °C and then bring it to a gentle reflux. Maintain reflux for approximately 30 minutes, monitoring the reaction progress by TLC.
- Workup: After the reaction is complete, cool the mixture and filter it while still hot to remove the succinimide byproduct.
- Isolation: Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization of the product.
- Purification: Collect the white crystals of **4-(Bromomethyl)quinoline** by filtration. Wash the crystals thoroughly with cold water to remove any remaining succinimide.
- Drying: Dry the product under a vacuum. The resulting compound is unstable and should be used as soon as possible for subsequent reactions.^[8]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

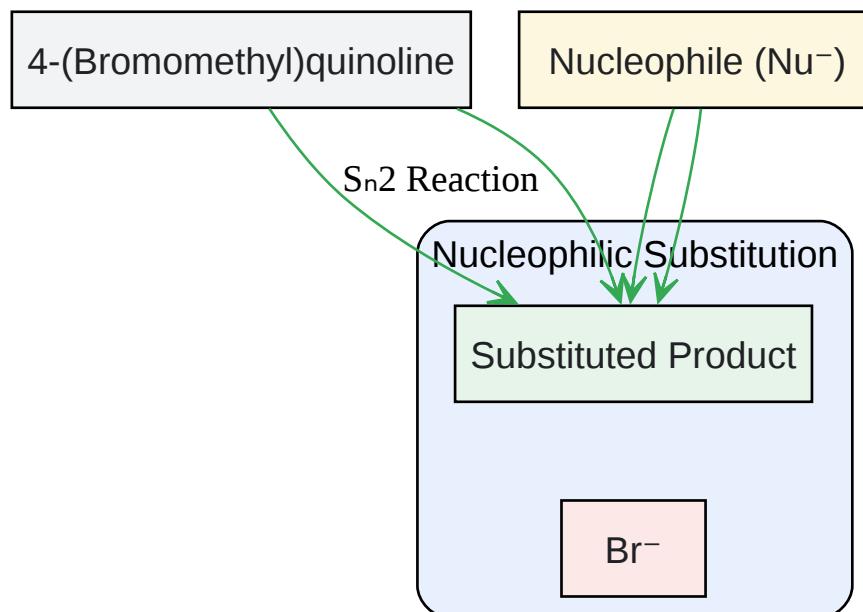
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(Bromomethyl)quinoline**.

Reactivity and Core Applications

The synthetic power of **4-(Bromomethyl)quinoline** is derived almost entirely from the reactivity of the C-Br bond. As a benzylic bromide, it is an excellent electrophile and readily participates in nucleophilic substitution reactions (S_N2 type). The bromide ion is a good leaving group, and the adjacent quinoline ring stabilizes the transition state.

This reactivity allows for the facile attachment of the quinoline-4-methyl scaffold to a wide variety of nucleophiles, including:


- O-Nucleophiles: Alcohols and phenols to form ethers.
- N-Nucleophiles: Amines (primary, secondary) and azides to form substituted amines and azides, respectively.
- S-Nucleophiles: Thiols to form thioethers.
- C-Nucleophiles: Enolates and cyanides to form new C-C bonds.

This versatility makes it a valuable intermediate in the synthesis of potential drug candidates and complex heterocyclic systems. For example, derivatives of this compound are used in the

preparation of molecules with anti-microbial, anti-inflammatory, and analgesic activities.^[9]

Representative Reaction Scheme

The diagram below illustrates the general reaction of **4-(Bromomethyl)quinoline** with a generic nucleophile (Nu^-).

[Click to download full resolution via product page](#)

Caption: General $\text{S}_{\text{N}}2$ reaction of **4-(Bromomethyl)quinoline**.

Safety, Handling, and Storage

Given its high reactivity, proper handling and storage of **4-(Bromomethyl)quinoline** are crucial for both experimental success and laboratory safety.

- Chemical Stability: The compound is known to be unstable and should be used as fresh as possible after synthesis.^[8] It can decompose over time, especially when exposed to light, moisture, or heat.
- Hazards: While a specific, comprehensive safety data sheet for 5632-16-6 is not readily available in the search results, the analogous and highly reactive nature of similar benzylic bromides suggests significant hazards. The related compound, 4-(Bromomethyl)-2(1H)-

quinolinone, is classified as causing severe skin burns, and eye damage, and is a lachrymator (a substance that irritates the eyes and causes tears).[10][11][12] It is imperative to treat **4-(Bromomethyl)quinoline** with the same level of caution.

- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[6][11]
- Storage: For short-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[3] This minimizes decomposition and hydrolysis.

Conclusion

4-(Bromomethyl)quinoline stands as a powerful and versatile intermediate for the synthetic chemist. Its value is rooted in the predictable and efficient reactivity of its activated bromomethyl group, which serves as a handle for introducing the quinoline moiety into new molecular frameworks. While its instability and potential hazards demand careful handling, a thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively harness its synthetic potential in the pursuit of novel therapeutics and complex chemical structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. 4-(Bromomethyl)quinoline | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5632-16-6|4-(Bromomethyl)quinoline|BLD Pharm [bldpharm.com]
- 4. 4-Bromomethylquinoline | 5632-16-6 [m.chemicalbook.com]

- 5. jwpharmlab.com [jwpharmlab.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [guidechem.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]
- 10. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 11. aksci.com [aksci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 4-(Bromomethyl)quinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600949#4-bromomethyl-quinoline-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com